1,2-Dichloro-2-methylpropane
Overview
Description
1,2-Dichloro-2-methylpropane is a chemical compound with the formula C4H8Cl2. It is also known by other names such as 1,2-Dichloroisobutane and Isobutylene dichloride .
Molecular Structure Analysis
The molecular structure of 1,2-Dichloro-2-methylpropane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 13 bonds, including 5 non-H bonds . The 3D structure can be viewed using specific software .
Physical And Chemical Properties Analysis
1,2-Dichloro-2-methylpropane has a molecular weight of 127.012 . It has a boiling point of 380 ± 1 K and a density of 1.095 g/mL at 25 °C . The refractive index is 1.437 .
Scientific Research Applications
Vibrational Analysis
1,2-Dichloro-2-methylpropane has been studied for its vibrational properties using liquid-state IR and Raman spectra, as well as solid-state IR spectra. These studies, which focus on carbon-halogen stretching bands, contribute to the understanding of the compound's molecular behavior in different states (Crowder & Richardson, 1982).
Internal Rotation Study
Research on internal rotation in 1,2-dichloro-2-methylpropane includes measurements in gaseous, liquid, and solid states, as well as in various solutions. The findings aid in determining equilibrium molecular forms of rotational isomers and their stability in different states (Hayashi et al., 1957).
Crystal Structure Analysis
Studies have investigated the physical properties and crystal structure of related compounds like 1,1,1,2-Tetrachloro-2-methylpropane, which is closely related to 1,2-dichloro-2-methylpropane. These studies examine aspects like molecular rotation and crystal transitions at different temperatures (Koide et al., 1956).
Conformational Analysis
Conformational analysis of 1,2-dichloro-2-methylpropane and other dichloroalkanes has been carried out using molecular mechanics calculations, providing insights into the conformational behavior of these compounds (Crowder, 1989).
NMR Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate rotational isomerism in 1,2-dichloro-2-methylpropane, providing data on energy differences between rotamers and the effects of different solvents (Heatley & Allen, 1969).
Microwave and Far Infra-red Absorption Studies
Research on the microwave and far infra-red absorption spectra of 1,2-dichloro-2-methylpropane sheds light on the librational and relaxational modes of absorption in dipolar liquids, contributing to the understanding of molecular dynamics (Larkin & Evans, 1974).
Chemical Reactions Involving 1,2-Dichloro-2-methylpropane
Studies also explore the reactions of 1,2-dichloro-2-methylpropane with other compounds, such as its addition to thiophosgene in the presence of catalysts (Nilsson, 1974).
Magnetic Resonance in Solid State
Proton magnetic resonance absorption measurements of 1,2-dichloro-2-methylpropane have provided insights into molecular motion within crystal lattices at different temperatures (Koide & Oda, 1967).
Safety And Hazards
1,2-Dichloro-2-methylpropane is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and keep away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1,2-dichloro-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-4(2,6)3-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPNDCHKFIHPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870661 | |
Record name | 1,2-Dichloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-2-methylpropane | |
CAS RN |
594-37-6, 27177-44-2 | |
Record name | 1,2-Dichloro-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, dichloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DICHLORO-2-METHYLPROPANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dichloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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